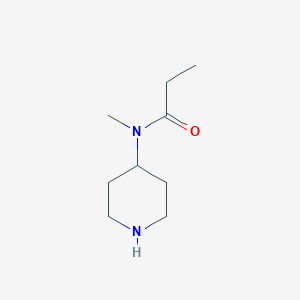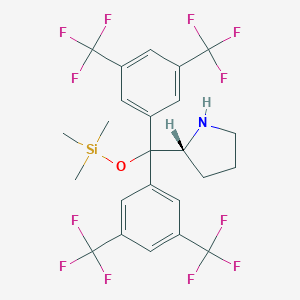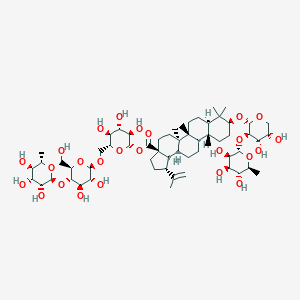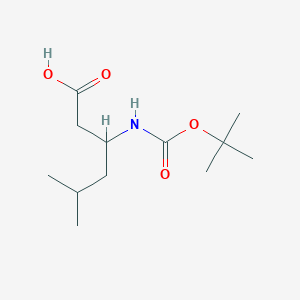
3-(Hydroxyimino)hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxyimino)hexan-2-one is an organic compound with the molecular formula C6H11NO2. It is a derivative of 2,3-hexanedione, where an oxime group is attached to the third carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Hydroxyimino)hexan-2-one can be synthesized through the reaction of 2,3-hexanedione with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of the oxime derivative .
Industrial Production Methods
Industrial production methods for 2,3-hexanedione, 3-oxime involve similar synthetic routes but are optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions can enhance the production process, making it more suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxyimino)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitro compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include peroxy acids for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions include nitro compounds, amines, and substituted oxime derivatives. These products have significant applications in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
3-(Hydroxyimino)hexan-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 3-(Hydroxyimino)hexan-2-one involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. Additionally, the compound can undergo redox reactions, contributing to its biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Hydroxyimino)hexan-2-one include:
2,3-Hexanedione: The parent compound without the oxime group.
3-Oximinooxetane: Another oxime derivative with different structural features.
2,5-Hexanedione: A structural isomer with different chemical properties
Uniqueness
This compound is unique due to its specific structural features and the presence of the oxime group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
133128-89-9 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(3E)-3-hydroxyiminohexan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-3-4-6(7-9)5(2)8/h9H,3-4H2,1-2H3/b7-6+ |
InChI Key |
GRLLMEXCXJTHGF-VOTSOKGWSA-N |
SMILES |
CCCC(=NO)C(=O)C |
Isomeric SMILES |
CCC/C(=N\O)/C(=O)C |
Canonical SMILES |
CCCC(=NO)C(=O)C |
Synonyms |
2,3-Hexanedione, 3-oxime, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















